molecular formula C12H19NO3 B019931 (-)-Macromerine CAS No. 19751-75-8

(-)-Macromerine

Cat. No.: B019931
CAS No.: 19751-75-8
M. Wt: 225.28 g/mol
InChI Key: YAIPYAQVBZPSSC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Macromerine (C₁₂H₁₉NO₃) is a naturally occurring β-phenethylamine alkaloid first isolated from Coryphantha macromeris and its variant runyonii (Cactaceae family) . Structurally, it is defined as N,N-dimethyl-2-hydroxy-2-(3',4'-dimethoxyphenyl)ethylamine, featuring a chiral center at the β-carbon of the ethylamine side chain. Its absolute configuration was confirmed as R through synthesis and comparison with (-)-adrenaline .

This compound is reported as the principal alkaloid in C. macromeris (0.16% dry weight) , though conflicting studies note seasonal variations and discrepancies in alkaloid abundance between cactus varieties . Pharmacologically, it was initially hypothesized to exhibit hallucinogenic properties due to structural similarities to mescaline.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19751-75-8

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

(1R)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol

InChI

InChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3/t10-/m0/s1

InChI Key

YAIPYAQVBZPSSC-JTQLQIEISA-N

SMILES

CN(C)CC(C1=CC(=C(C=C1)OC)OC)O

Isomeric SMILES

CN(C)C[C@@H](C1=CC(=C(C=C1)OC)OC)O

Canonical SMILES

CN(C)CC(C1=CC(=C(C=C1)OC)OC)O

Origin of Product

United States

Scientific Research Applications

Chemistry

Model Compound for Phenethylamines
(-)-Macromerine is primarily utilized as a model compound in the study of phenethylamine derivatives. Its structure allows researchers to investigate the synthesis and reactivity of related compounds, providing insights into their chemical behaviors and potential modifications.

Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways. A common method involves the reaction of 3,4-dimethoxyphenylacetone with dimethylamine under reducing conditions, which allows for controlled production while minimizing byproducts.

Biology

Neurotransmitter Interactions
Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in modulating mood and addressing neurological disorders.

Case Study: Neuropharmacological Effects
A study highlighted that compounds similar to this compound exhibited effects on mood modulation and cognitive functions in animal models. These findings underscore its potential as a therapeutic agent in treating conditions like depression and anxiety .

Medicine

Therapeutic Potential
Ongoing research is exploring the therapeutic uses of this compound in neurological disorders. Its interaction with neurotransmitter systems positions it as a candidate for developing treatments aimed at conditions such as schizophrenia and major depressive disorder .

Safety Profile
Despite its potential benefits, safety concerns have been raised regarding the use of this compound and similar compounds. Reports indicate adverse effects when used improperly or in conjunction with other substances, necessitating further investigation into its pharmacological safety .

Industry

Material Development
In industrial applications, this compound serves as a precursor for synthesizing other bioactive compounds. Its unique properties make it valuable in developing new materials with specific functionalities, particularly in the pharmaceutical and cosmetic industries .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
ChemistryModel compound for phenethylaminesFacilitates understanding of chemical reactivity
BiologyNeurotransmitter interactionsPotential mood modulation effects
MedicineTherapeutic agentInvestigated for treating neurological disorders
IndustryPrecursor for bioactive compoundsValuable in material development

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(-)-Macromerine belongs to a class of methylated β-phenethylamines. Key structural and functional analogs include normacromerine, bisnormacromerine, and mescaline.

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Key Substituents Natural Source Psychoactivity (Animal Models) Key References
This compound C₁₂H₁₉NO₃ - 3,4-Dimethoxy phenyl
- β-Hydroxyl
- N,N-Dimethyl
Coryphantha macromeris Non-psychoactive (≤100 mg/kg)
Normacromerine C₁₁H₁₇NO₃ - 3,4-Dimethoxy phenyl
- β-Hydroxyl
- N-Methyl
C. macromeris var. runyonii Non-psychoactive (≤100 mg/kg)
Bisnormacromerine C₁₀H₁₅NO₃ - 3,4-Dimethoxy phenyl
- β-Hydroxyl
- N-Demethylated
Synthetic/Plant minor alkaloid Non-psychoactive (≤100 mg/kg)
Mescaline C₁₁H₁₇NO₃ - 3,4,5-Trimethoxy phenyl
- No β-hydroxyl or N-methyl
Lophophora williamsii (peyote) Hallucinogenic (≥300 mg oral in humans)

Pharmacological Contrasts

  • Mescaline, however, disrupts avoidance responses at lower doses (20 mg/kg intraperitoneal) .
  • Receptor Interactions: N-Methylation in phenethylamines (e.g., this compound) is associated with reduced serotonin receptor agonism, a key mechanism for hallucinogenic effects . Mescaline’s unmethylated amine and trimethoxy structure enhance 5-HT₂A receptor binding .

Conflicting Reports and Misconceptions

  • Potency Claims : Counterculture reports suggest this compound has "1/5th the potency of mescaline," but this is disputed. Given its low concentration in cacti (0.07–0.16% vs. mescaline’s 1–6% in peyote), effective doses would require ~50× more plant material, making practical use implausible .
  • Seasonal Alkaloid Variation: While peyote shows seasonal shifts in mescaline content, similar fluctuations in C. macromeris alkaloids are unconfirmed, with biosynthetic studies suggesting minimal interconversion between normacromerine and this compound .

Q & A

Q. What methodologies ensure the reproducibility of this compound studies across independent laboratories?

  • Answer : Detailed supplemental materials must include step-by-step protocols, raw data (e.g., NMR spectra, chromatograms), and instrument calibration records. Open-access repositories (e.g., Zenodo) host datasets. Collaborative ring trials with blinded samples confirm inter-lab consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.